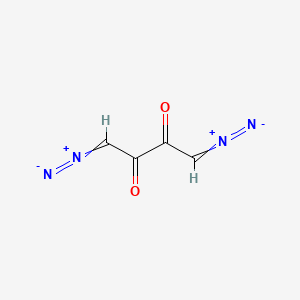
1,4-Bis(diazo)-2,3-butanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(diazo)-2,3-butanedione is a diazo compound characterized by the presence of two diazo groups attached to a butanedione backbone. Diazo compounds are known for their vibrant colors and are widely used in various chemical reactions due to their ability to form carbenes, which are highly reactive intermediates.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(diazo)-2,3-butanedione can be synthesized through the reaction of hydrazones with oxidizing agents. One common method involves the reaction of 1,4-diketones with hydrazine to form the corresponding hydrazone, which is then oxidized to the diazo compound using oxidizing agents such as silver oxide or lead tetraacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,4-Bis(diazo)-2,3-butanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo groups into amines or other functional groups.
Substitution: The diazo groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide, lead tetraacetate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include substituted butanediones, amines, and various other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,4-Bis(diazo)-2,3-butanedione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of carbenes, which are important intermediates in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for targeted drug delivery.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties
作用機序
The mechanism of action of 1,4-Bis(diazo)-2,3-butanedione involves the formation of carbenes upon thermal or photochemical decomposition. These carbenes can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
類似化合物との比較
Similar Compounds
1,4-Bis(diazo)-2,3-butadiene: Similar structure but with a butadiene backbone.
1,4-Bis(diazo)-2,3-butanone: Similar structure but with a butanone backbone.
1,4-Bis(diazo)-2,3-butanamide: Similar structure but with a butanamide backbone
Uniqueness
1,4-Bis(diazo)-2,3-butanedione is unique due to its specific reactivity and the ability to form stable carbenes under mild conditions. This makes it particularly useful in organic synthesis and various industrial applications.
特性
CAS番号 |
40301-85-7 |
|---|---|
分子式 |
C4H2N4O2 |
分子量 |
138.08 g/mol |
IUPAC名 |
1,4-didiazobutane-2,3-dione |
InChI |
InChI=1S/C4H2N4O2/c5-7-1-3(9)4(10)2-8-6/h1-2H |
InChIキー |
ADQBQMGXHRGPJY-UHFFFAOYSA-N |
正規SMILES |
C(=[N+]=[N-])C(=O)C(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


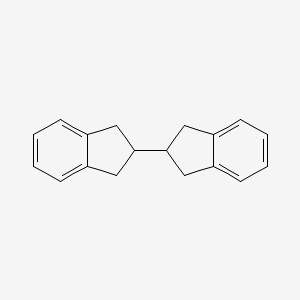
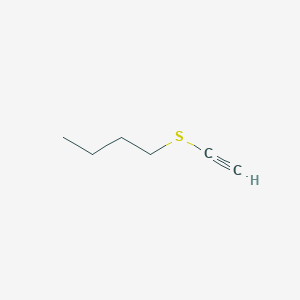
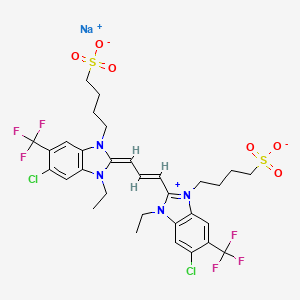
![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)
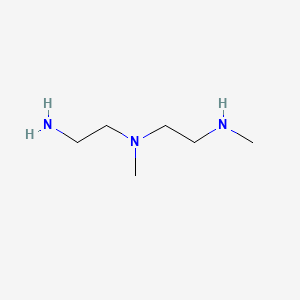

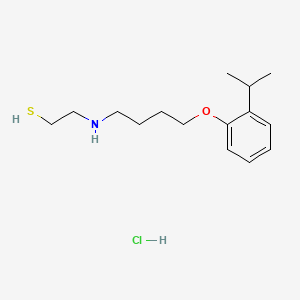
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
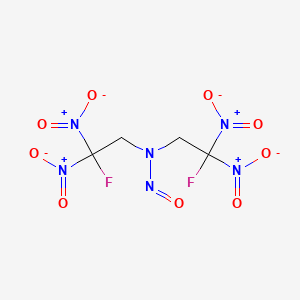
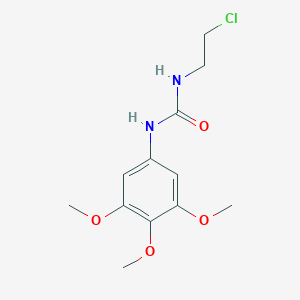
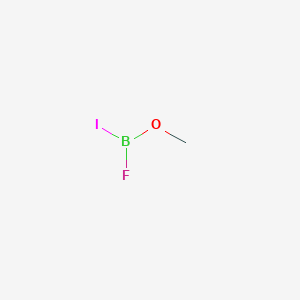

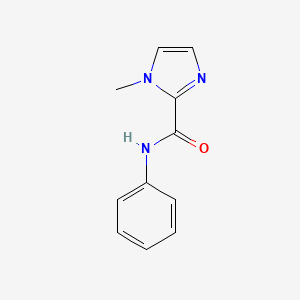
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
